molecular formula C7H6BrN3 B1440848 7-Bromo-1H-indazol-5-amine CAS No. 953411-10-4

7-Bromo-1H-indazol-5-amine

Cat. No. B1440848
CAS RN: 953411-10-4
M. Wt: 212.05 g/mol
InChI Key: LSETWFZXDOPPQM-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazol-5-amine is a chemical compound with the CAS Number: 953411-10-4 . It has a molecular weight of 212.05 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 7-Bromo-1H-indazol-5-amine is C7H6BrN3 . It contains three carbon atoms, two nitrogen atoms, one bromine atom, and six hydrogen atoms .


Physical And Chemical Properties Analysis

7-Bromo-1H-indazol-5-amine is a solid at room temperature . It has a molecular weight of 212.05 . The predicted boiling point is 426.5±25.0 °C . The predicted density is 1.867 . The predicted pKa is 12.34±0.40 .

Scientific Research Applications

HIV-1 Infection Treatment

7-Bromo-1H-indazol-5-amine: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s role in the synthesis process is crucial due to its ability to interact with the viral capsid, thereby inhibiting the virus’s ability to replicate within host cells.

Alzheimer’s Disease

The indazole structure, which includes 7-Bromo-1H-indazol-5-amine , is found in compounds that inhibit glycogen synthase kinase 3β . This enzyme is implicated in the development of Alzheimer’s disease, and inhibitors can potentially be used to slow down or halt the progression of the disease.

Iron Deficiency Treatment

Indazole derivatives have been explored as treatments for iron deficiency . The structural motif of 7-Bromo-1H-indazol-5-amine is particularly significant in the development of new compounds that can help manage this condition.

Cancer Therapy

The indazole moiety is a common feature in tyrosine kinase inhibitors, such as linifanib , which are used to suppress tumor growth . Research into 7-Bromo-1H-indazol-5-amine could lead to the development of new anticancer drugs that target specific kinases involved in cancer cell proliferation.

Antidepressant and Anti-inflammatory Agents

Indazole-containing heterocyclic compounds have medicinal applications as antidepressants and anti-inflammatory agents . The pharmacological properties of 7-Bromo-1H-indazol-5-amine make it a valuable scaffold for developing drugs in these therapeutic areas.

Antibacterial Agents

The structural framework of indazoles, including 7-Bromo-1H-indazol-5-amine , is utilized in the creation of antibacterial agents . These compounds can be designed to target specific bacterial enzymes or pathways, offering a strategy for combating bacterial infections.

Safety and Hazards

7-Bromo-1H-indazol-5-amine has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

7-bromo-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSETWFZXDOPPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676668
Record name 7-Bromo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-indazol-5-amine

CAS RN

953411-10-4
Record name 7-Bromo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of iron (Aldrich 99.99+%, 13.85 g, 248.0 mmol) and crude 7-bromo-5-nitro-1H-indazole (20.00 g, 82.63 mmol) in glacial acetic acid (100 mL) was heated at about 80° C. in a 2-neck round bottom flask equipped with a mechanical stirrer and a nitrogen line with a bubbler. After about 2.5 hours, MeOH (100 mL) was added, warmed, and filtered hot through Celite®. The Celite® pad was washed with additional MeOH (4×100 mL) and the combined organic layers were concentrated under reduced pressure. The residues were basified to pH ˜7 using aqueous Na2CO3 (2M) and the product was extracted into EtOAc (1 L) over about 16 hours. The layers were separated and the aqueous layer was further extracted with additional EtOAc (3×500 mL). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, decanted, and concentrated. The resulting solid was pre-adsorbed onto silica and purified by silica gel chromatography using heptane/EtOAc (1:1) as the eluent to afford 7-bromo-1H-indazol-5-ylamine (6.92 g, 40%); 1H NMR (DMSO-d6, 400 MHz) 12.92 (br s, 1H), 7.87 (s, 1H), 7.03 (d, J=1.6 Hz, 1H), 6.77 (d, J=1.2 Hz, 1H) 4.96 (br s, 2H); LC-MS (Table 1, Method e) Rt 0.83.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.85 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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